molecular formula C15H10N2O2 B276086 3-(2-Nitrophenyl)-2-phenylacrylonitrile

3-(2-Nitrophenyl)-2-phenylacrylonitrile

Cat. No. B276086
M. Wt: 250.25 g/mol
InChI Key: QKDHOOPDLFPJKV-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Nitrophenyl)-2-phenylacrylonitrile, also known as Nitro-stilbene, is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 299.3 g/mol.

Scientific Research Applications

3-(2-Nitrophenyl)-2-phenylacrylonitrilene has been used in various scientific research applications, including fluorescence microscopy, chemical sensors, and organic electronics. It has been used as a fluorescent probe for imaging of lipid droplets in cells and tissues. It has also been used as a sensing material for the detection of nitroaromatic compounds in environmental and security applications. In addition, 3-(2-Nitrophenyl)-2-phenylacrylonitrilene has been used as a component in organic light-emitting diodes (OLEDs) due to its high luminescence efficiency.

Mechanism of Action

The mechanism of action of 3-(2-Nitrophenyl)-2-phenylacrylonitrilene is not fully understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids through non-covalent interactions. It has been shown to bind to the hydrophobic cavities of proteins and induce conformational changes.
Biochemical and Physiological Effects:
3-(2-Nitrophenyl)-2-phenylacrylonitrilene has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the nervous system. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 3-(2-Nitrophenyl)-2-phenylacrylonitrilene has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-Nitrophenyl)-2-phenylacrylonitrilene is its high stability and solubility in organic solvents. This makes it easy to handle and use in experiments. However, one limitation is its low water solubility, which can make it difficult to use in biological systems. In addition, 3-(2-Nitrophenyl)-2-phenylacrylonitrilene can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 3-(2-Nitrophenyl)-2-phenylacrylonitrilene in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another area of interest is its use as a sensing material for the detection of biomolecules in biological systems. In addition, further studies are needed to fully understand the mechanism of action of 3-(2-Nitrophenyl)-2-phenylacrylonitrilene and its interactions with biological molecules.

Synthesis Methods

The synthesis of 3-(2-Nitrophenyl)-2-phenylacrylonitrilene involves the reaction of 2-nitrobenzaldehyde and phenylacetonitrile in the presence of a base catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile at a temperature of around 60-70°C. The resulting product is then purified by recrystallization to obtain pure 3-(2-Nitrophenyl)-2-phenylacrylonitrilene.

properties

Molecular Formula

C15H10N2O2

Molecular Weight

250.25 g/mol

IUPAC Name

(E)-3-(2-nitrophenyl)-2-phenylprop-2-enenitrile

InChI

InChI=1S/C15H10N2O2/c16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)17(18)19/h1-10H/b14-10-

InChI Key

QKDHOOPDLFPJKV-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C#N

SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N

Origin of Product

United States

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